![molecular formula C11H10N2O4 B2761703 Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate CAS No. 721915-98-6](/img/structure/B2761703.png)
Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate
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Overview
Description
Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as Methyl 2-(1,4-dioxo-tetrahydrophthalazin-2-yl)acetate or MDP. It has a molecular formula of C11H11NO5 and a molar mass of 229.21 g/mol. MDP is a white to off-white powder that is soluble in organic solvents like ethanol, methanol, and chloroform.
Scientific Research Applications
- Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate and its derivatives have been investigated for their antimicrobial activity . Among these derivatives, compounds 1a and 1b exhibited promising antimicrobial potential. Researchers have explored their effectiveness against various microorganisms, making them relevant in the fight against infections.
- The compound can be synthesized by reacting the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with Lawesson’s reagent, resulting in the corresponding 4-thioxo derivative .
- Alkylation with methyl bromoacetate and interactions with N-nucleophiles, amines, and hydrazines have also been studied .
- Additionally, treatment of S-alkylated derivatives with sodium methoxide led to the formation of triazolothiadiazines via cyclocondensation reactions .
- Researchers have explored the potential of this compound in drug development. Its structural features may contribute to novel drug candidates with specific pharmacological activities .
Antimicrobial Potential
Chemical Synthesis and Reactions
Medicinal Chemistry
Mechanism of Action
Target of Action
The primary target of Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate is human serum albumin (HSA) . HSA is the most abundant protein in human blood plasma and plays a crucial role in transporting hormones, fatty acids, and other compounds.
Mode of Action
The compound interacts with HSA through a Michael addition reaction . During this process, the -SH group on the HSA molecule forms a new CS bond with the C=C bond in the acryloyl group of the compound . This interaction results in changes to the HSA molecule, which can be detected using a molecularly imprinted electrochemiluminescence sensor (MIECLS) .
Result of Action
The interaction of the compound with HSA results in changes to the HSA molecule that can be detected using a MIECLS . The higher the concentration of HSA, the greater the electrochemiluminescence (ECL) intensity measured . This suggests that the compound could potentially be used as a probe for detecting HSA levels in human serum.
Action Environment
The action of Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate is likely influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the Michael addition reaction with HSA
properties
IUPAC Name |
methyl 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-9(14)6-13-11(16)8-5-3-2-4-7(8)10(15)12-13/h2-5H,6H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPNGLFUAVXGTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C2=CC=CC=C2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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